

Physicochemical Properties of 2-Bromo-6-Methylisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinic acid

Cat. No.: B1449894

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Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-bromo-6-methylisonicotinic acid** (CAS No: 25462-84-4). Due to a lack of extensive experimental data in publicly available literature for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, including melting point, acid dissociation constant (pKa), aqueous solubility, and the octanol-water partition coefficient (logP). These methodologies are presented to guide researchers in the empirical evaluation of this and similar molecules. Visual workflows for these experimental procedures are provided to enhance clarity and reproducibility.

Introduction

2-Bromo-6-methylisonicotinic acid, with the IUPAC name 2-bromo-6-methylpyridine-4-carboxylic acid, is a halogenated pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and drug development due to the influence of halogen substituents on biological activity and pharmacokinetic profiles.[2] A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug design. This guide aims to collate the available data and provide a practical framework for its experimental characterization.

Molecular Structure and Identifiers

- IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid[1]
- CAS Number: 25462-84-4[2][3]
- Molecular Formula: C₇H₆BrNO₂[2]
- Molecular Weight: 216.03 g/mol [2]
- Canonical SMILES: Cc1cc(cc(n1)Br)C(=O)O

Physicochemical Data

Experimental data for **2-bromo-6-methylisonicotinic acid** is not widely available. The following table summarizes known identifiers and includes predicted data for its closely related methyl ester, methyl 2-bromo-6-methylisonicotinate (CAS: 884494-71-7), to provide an indication of expected properties.

Property	Value	Data Type	Source
Molecular Formula	C ₇ H ₆ BrNO ₂	Experimental	[2]
Molecular Weight	216.03 g/mol	Calculated	[2]
Boiling Point	282 °C	Predicted (for Methyl Ester)	[4][5]
Density	1.503 g/cm ³	Predicted (for Methyl Ester)	[4][5]
pKa	-0.62 ± 0.10	Predicted (for Methyl Ester)	[4]
Appearance	White to off-white solid	Predicted (for Methyl Ester)	[4]

Experimental Protocols for Physicochemical Property Determination

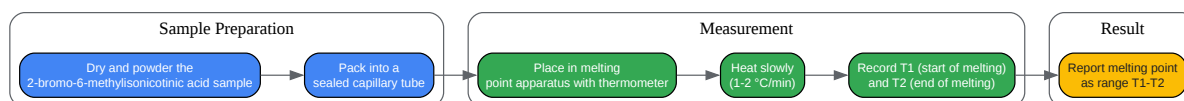
The following sections detail generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like **2-bromo-6-methylisonicotinic acid**.

Melting Point Determination

The melting point of a solid crystalline organic compound provides an indication of its purity.^[1] A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered **2-bromo-6-methylisonicotinic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.^{[6][7]}
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.^[7] This assembly is then placed in a heating bath (e.g., oil bath or a calibrated melting point apparatus).^[8]
- **Heating:** The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.^[8]
- **Observation:** The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.^[6]
- **Reporting:** The melting point is reported as the range T1-T2.^[1]



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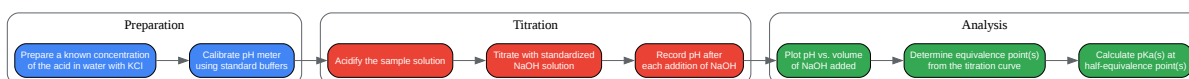
Workflow for Melting Point Determination

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a compound with both a carboxylic acid and a pyridine ring, multiple pKa values may exist. Potentiometric titration is a precise method for its determination.[9][10]

Methodology: Potentiometric Titration

- **Solution Preparation:** A solution of **2-bromo-6-methylisonicotinic acid** of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]
- **Titration Setup:** The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[9]
- **Titration:** The solution is made acidic (e.g., pH 1.8-2.0) with a standard solution of HCl. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[9]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[9]
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the curve.[11]



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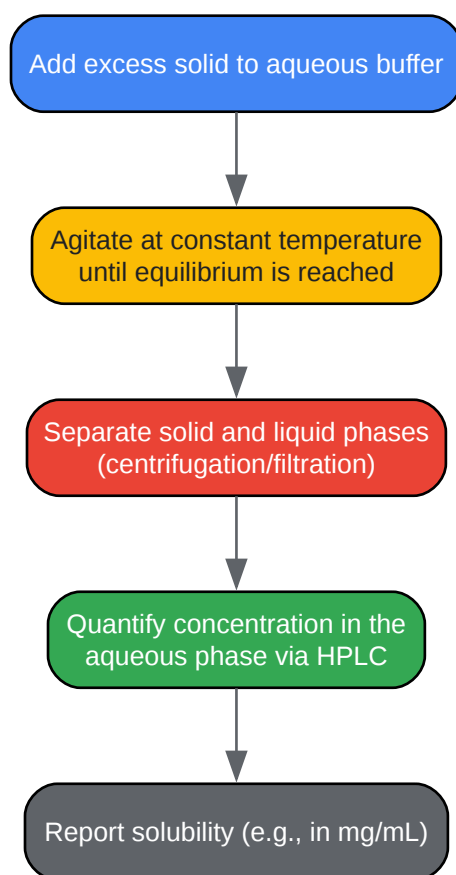
Workflow for pKa Determination

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is a common technique for its determination.[\[12\]](#)

Methodology: Shake-Flask Method

- **System Preparation:** An excess amount of solid **2-bromo-6-methylisonicotinic acid** is added to a known volume of an aqueous buffer (e.g., phosphate buffer at pH 7.4).[\[12\]](#)
- **Equilibration:** The mixture is agitated in a shaker bath at a constant temperature until equilibrium is reached (typically 24-48 hours).[\[12\]](#)
- **Phase Separation:** The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.
- **Quantification:** The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Reporting:** The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL).



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Workflow for Aqueous Solubility Determination

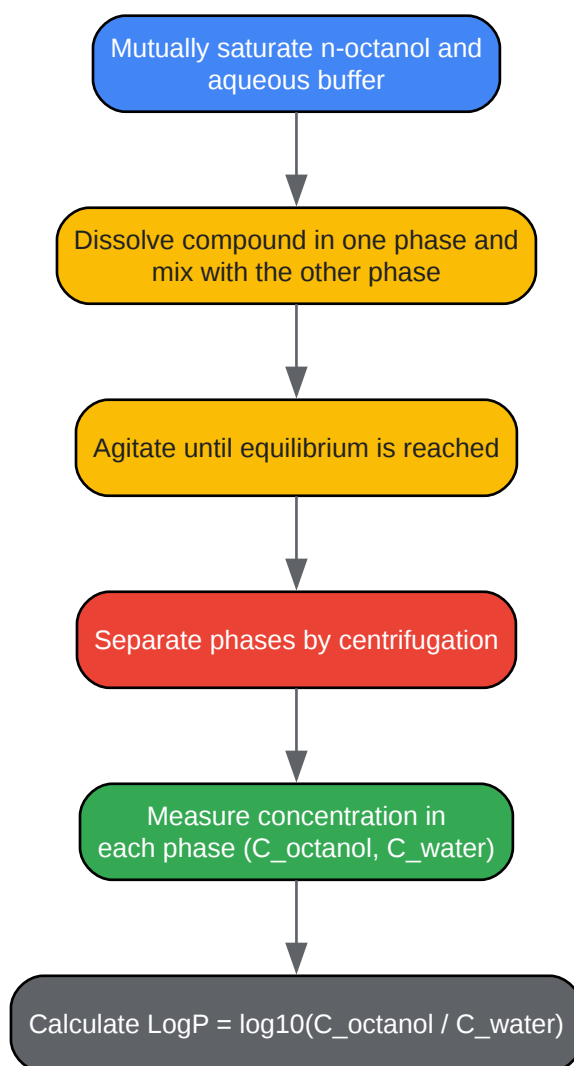
Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP measurement.^{[13][14]}

Methodology: Shake-Flask Method

- Phase Saturation: n-Octanol and an aqueous buffer (at a pH where the compound is predominantly in its neutral form) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.^[15]

- Partitioning: A known amount of **2-bromo-6-methylisonicotinic acid** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.
- Equilibration: The biphasic mixture is gently agitated until partitioning equilibrium is achieved. [\[14\]](#)
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. [\[15\]](#)
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV). [\[15\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.



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Workflow for LogP Determination

Conclusion

While specific experimental data on the physicochemical properties of **2-bromo-6-methylisonicotinic acid** are limited in the current literature, this guide provides a framework for its characterization. The presented protocols for determining melting point, pKa, aqueous solubility, and logP are based on standard, reliable methodologies. The generation of empirical data for these properties is essential for advancing the use of this compound in pharmaceutical research and development. It is recommended that researchers utilize these or similar methods to build a comprehensive physicochemical profile of **2-bromo-6-methylisonicotinic acid**.

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